3,6-Dimethyl-4-methoxycoumarin
Description
Historical Development and Significance of Coumarin (B35378) Scaffolds in Academic Research
The journey of coumarin chemistry began in 1820 when the simplest member of the family, coumarin itself, was first isolated from the tonka bean (Dipteryx odorata). This discovery opened the door to a new class of organic compounds. Initially, coumarins were primarily of interest for their pleasant fragrance, leading to their use in perfumes and as food additives. However, their role in academic and industrial research quickly expanded.
The synthesis of coumarins has been a subject of extensive research, with the development of various named reactions such as the Pechmann, Perkin, Knoevenagel, and Wittig reactions, allowing for the creation of a diverse library of derivatives. encyclopedia.pub The structural versatility of the coumarin scaffold has established it as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them ideal starting points for the design of new therapeutic agents. Over the years, research has revealed that coumarin derivatives possess a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. ujpronline.commdpi.com Their unique fluorescent properties have also led to their application as fluorescent probes and dyes. encyclopedia.pub
Relevance of Methylated and Methoxylated Coumarin Derivatives in Chemical and Biological Investigations
The addition of methyl (–CH₃) and methoxy (B1213986) (–OCH₃) groups to the coumarin scaffold is a common strategy in chemical and biological investigations to modulate the properties of the parent compound. These functional groups can significantly influence the molecule's lipophilicity, electronic distribution, and steric profile, which in turn affects its biological activity and physical characteristics.
Methylation, the addition of a methyl group, can enhance the lipophilicity of a coumarin derivative, potentially improving its ability to cross cell membranes. The position of the methyl group is crucial; for instance, studies on 4-methylcoumarins have been extensive. chemeo.com The presence of methyl groups can also influence the compound's metabolic stability and its interaction with biological targets. Research into compounds like 6-methylcoumarin (B191867) has shown that such substitutions can lead to significant anti-inflammatory effects. iucr.org
Methoxylation, the introduction of a methoxy group, can alter the electronic properties of the coumarin ring system. The oxygen atom in the methoxy group can donate electron density into the aromatic ring, which can affect the molecule's reactivity and its binding affinity to enzymes and receptors. Methoxycoumarins have been investigated for a range of applications. For example, 8-methoxycoumarin (B1348513) derivatives have been synthesized and evaluated for their potential as anti-breast cancer agents. mdpi.com Furthermore, the presence of a methoxy group, as seen in 7-methoxycoumarin (B196161) derivatives, is often associated with fluorescent properties, making them useful in the development of fluorescent probes. nih.gov
Scope and Objectives of Research on 3,6-Dimethyl-4-methoxycoumarin
While extensive research exists for the broader class of methylated and methoxylated coumarins, specific studies focusing solely on this compound are limited. However, based on the known effects of its constituent functional groups, the scope and objectives of potential research on this compound can be logically inferred.
The primary objective of investigating this compound would be to systematically characterize its physicochemical properties and to explore its potential biological activities. The combination of two methyl groups and a methoxy group on the coumarin scaffold suggests several avenues for research:
Pharmacological Screening: A key objective would be to screen this compound for a range of biological activities commonly associated with coumarin derivatives. This would include assays for antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticancer properties. The specific substitution pattern may lead to enhanced potency or a novel mechanism of action compared to other coumarins.
Fluorescent Probe Development: Given that methoxycoumarins often exhibit useful fluorescence, a research objective would be to characterize the photophysical properties of this compound. This would involve determining its excitation and emission spectra, quantum yield, and solvatochromic properties to assess its suitability as a fluorescent marker or sensor in biological systems.
Synthetic Methodology: Research could also focus on optimizing the synthesis of this compound. Developing efficient and scalable synthetic routes is crucial for making the compound readily available for further investigation and potential applications.
In essence, research on this compound would aim to fill a gap in the scientific literature and to determine if this specific combination of functional groups yields a compound with unique and valuable properties for medicinal, biological, or materials science applications.
Data Tables
Table 1: Chemical and Physical Properties of 3,6-Dimethyl-4-hydroxycoumarin (Related Compound)
| Property | Value | Source |
| IUPAC Name | 4-hydroxy-3,6-dimethylchromen-2-one | nih.gov |
| Molecular Formula | C₁₁H₁₀O₃ | nih.gov |
| Molecular Weight | 190.19 g/mol | nih.gov |
| CAS Number | 118157-94-1 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3,6-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-4-5-10-9(6-7)11(14-3)8(2)12(13)15-10/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBFYCNQPDAEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3,6 Dimethyl 4 Methoxycoumarin
General Synthetic Strategies for Coumarin (B35378) Ring Systems Relevant to 3,6-Dimethyl-4-methoxycoumarin
The synthesis of the coumarin nucleus is well-established in organic chemistry, with several named reactions providing reliable access to this heterocyclic system. arabjchem.orgnih.govcdnsciencepub.com These methods typically involve the condensation of phenols with various carbonyl-containing compounds. nih.gov
Pechmann, Perkin, Knoevenagel, and Wittig Reactions in Coumarin Synthesis
The Pechmann condensation is one of the most straightforward and widely used methods for preparing substituted coumarins. nih.gov This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. nih.gov A variety of acid catalysts can be employed, including sulfuric acid, trifluoroacetic acid, and various Lewis acids like zinc chloride and aluminum chloride. nih.govnih.gov The versatility of the Pechmann reaction allows for the use of diverse substituted phenols and β-ketoesters, making it a powerful tool for generating a wide range of coumarin derivatives. nih.gov
The Perkin reaction , first described in 1868, is another classic method for coumarin synthesis. researchgate.net It involves the condensation of a salicylaldehyde (B1680747) with an acid anhydride, such as acetic anhydride, in the presence of a weak base like the sodium salt of the corresponding acid. researchgate.netjst.go.jp This reaction proceeds via the formation of an unsaturated carboxylic acid intermediate which then undergoes lactonization. jst.go.jp
The Knoevenagel condensation offers another pathway to coumarins, typically involving the reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. arabjchem.orgnih.gov The reaction is generally catalyzed by weak bases like piperidine (B6355638) or pyridine. researchgate.netclockss.org This method is particularly useful for synthesizing coumarins with a substituent at the C3 position. beilstein-journals.org Modern variations of this reaction utilize ionic liquids or microwave irradiation to improve efficiency and yield. jst.go.jpclockss.org
The Wittig reaction provides a good alternative for the synthesis of 3,4-unsubstituted coumarins and can be adapted for other derivatives. beilstein-journals.orgresearchgate.net The general strategy involves the reaction of a suitable o-hydroxybenzaldehyde with a phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane. scispace.commdpi.com The reaction often requires heating and proceeds through an intramolecular cyclization of the initially formed cinnamate (B1238496) ester intermediate. scispace.com
| Reaction Name | Precursors | Catalyst/Conditions | Typical Product Feature |
| Pechmann Condensation | Phenol + β-Ketoester | Acid (e.g., H₂SO₄, AlCl₃) | C4-substituted coumarins nih.govnih.gov |
| Perkin Reaction | Salicylaldehyde + Acid Anhydride | Weak Base (e.g., Sodium Acetate) | Parent coumarin or C4-substituted researchgate.netjst.go.jp |
| Knoevenagel Condensation | o-Hydroxybenzaldehyde + Active Methylene Compound | Weak Base (e.g., Piperidine) | C3-substituted coumarins arabjchem.orgbeilstein-journals.org |
| Wittig Reaction | o-Hydroxybenzaldehyde + Phosphorus Ylide | Heat | 3,4-unsubstituted or other derivatives beilstein-journals.orgscispace.com |
Copper-Catalyzed Approaches to Coumarin Derivatives
In recent years, metal-catalyzed reactions have emerged as powerful methods for synthesizing and functionalizing coumarins. Copper-catalyzed reactions are particularly attractive due to the low cost and low toxicity of copper complexes. asianpubs.org Copper catalysts have been employed in various stages of coumarin synthesis. For instance, dipyridine copper chloride has been shown to be an efficient Lewis acid for the Pechmann condensation. asianpubs.org Copper catalysts are also effective in cyclization reactions to form the coumarin core, such as the reaction between protected salicylaldehydes and acetylenes. asianpubs.org Furthermore, copper catalysis is instrumental in the functionalization of the pre-formed coumarin skeleton, enabling the synthesis of complex derivatives like furocoumarins and coumarin-fused nitrogen heterocycles. asianpubs.org
Specific Precursor-Based Synthesis Pathways for this compound
The synthesis of the specifically substituted this compound requires a multi-step approach, carefully selecting precursors and reactions to install the methyl and methoxy (B1213986) groups at the correct positions.
Derivatization from Substituted Salicylaldehydes and Related Precursors
A plausible synthetic route to this compound can be envisioned starting from readily available substituted phenols, such as 5-methylresorcinol. The Pechmann condensation is a highly suitable reaction for this purpose.
A potential pathway is outlined below:
Pechmann Condensation: Reaction of 5-methylresorcinol with ethyl acetoacetate (B1235776) in the presence of an acid catalyst (e.g., H₂SO₄) would yield 4,6-dimethyl-7-hydroxycoumarin.
O-Methylation: The resulting hydroxyl group at the C7 position and the hydroxyl group that forms at the C4 position (via tautomerization of the initial product) would need to be methylated. Selective methylation can often be challenging. However, a common subsequent step in coumarin synthesis is O-methylation using reagents like dimethyl sulfate (B86663) (DMS) or methyl iodide with a base such as K₂CO₃. nih.gov This could potentially methylate the 4-hydroxy group to a 4-methoxy group.
C3-Methylation: Introduction of the methyl group at the C3 position could be accomplished through various methods, although this is a more complex transformation on a pre-formed coumarin ring.
An alternative and more direct approach for the core structure would involve a Pechmann condensation of 5-methylresorcinol with ethyl 2-methylacetoacetate. This would directly install the methyl groups at C4 and C6, yielding 4,6-dimethyl-7-hydroxycoumarin. Subsequent methylation of the 7-hydroxy group and transformation of the 4-methyl to a 4-methoxy group would be required.
A more likely route to achieve the 4-methoxy substitution involves starting with a precursor that already contains the methoxy group or can be easily converted. A three-step synthesis analogous to that for similar methoxycoumarins provides a viable model.
| Step | Proposed Reaction | Precursors | Reagents/Conditions | Intermediate/Product |
| 1 | Pechmann Condensation | 5-Methylresorcinol + Ethyl methoxyacetate | H₂SO₄ | 4-Methoxy-6-methyl-7-hydroxycoumarin |
| 2 | O-Methylation | 4-Methoxy-6-methyl-7-hydroxycoumarin | Dimethyl Sulfate, K₂CO₃ | 4,7-Dimethoxy-6-methylcoumarin |
| 3 | C3-Methylation | 4,7-Dimethoxy-6-methylcoumarin | Organometallic reagents / Radical reactions | This compound (Final product may vary based on actual reaction) |
This table represents a hypothetical pathway based on established chemical reactions.
Modification and Functionalization of Existing Coumarin Cores to Yield this compound
An alternative strategy involves the chemical modification of an existing, closely related coumarin core. For instance, the synthesis of 6-hydroxy-4-methoxycoumarin has been achieved from 6-methoxy-4-hydroxycoumarin by first hydrolyzing the methoxy group and then selectively methylating the hydroxyl group at position 4. This demonstrates the feasibility of interconverting functional groups on the coumarin scaffold.
A possible pathway starting from a pre-formed coumarin could be:
Synthesis of a Precursor Core: Synthesize 4-hydroxy-6-methylcoumarin (B576822) via a Pechmann reaction between 5-methylresorcinol and diethyl malonate, followed by hydrolysis and decarboxylation.
C3-Methylation: Introduce a methyl group at the C3 position. This can be a challenging step but might be achieved via reactions like formylation followed by reduction, or other C-H activation strategies.
O-Methylation: The final step would be the methylation of the 4-hydroxy group to the target 4-methoxy group using a standard methylating agent like dimethyl sulfate.
Synthesis of Novel Derivatives of this compound
Electrophilic Aromatic Substitution:
Halogenation: Bromination is a common reaction for coumarins. In the halogenation of coumarins, the halogen typically substitutes first at the C3 position, but since this is blocked in the target molecule, substitution on the benzene (B151609) ring is expected. For 4-methylcoumarin (B1582148) derivatives, bromination can lead to substitution at the C6 and C8 positions. For instance, bromination of 3-bromo-7-methoxy-4-methylcoumarin can yield the 3,6-dibromo derivative. mdpi.com In 8-methoxycoumarin (B1348513) derivatives, bromination has been shown to occur at the C5 position. jst.go.jp Given the activating nature of the C6-methyl group and the C4-methoxy group, electrophilic attack on this compound would likely be directed to the C5, C7, or C8 positions.
Nitration: Nitration of coumarins typically occurs on the benzene ring. For example, when 6-nitrocoumarin is nitrated, a second nitro group enters the 3-position. In 4-hydroxycoumarin, nitration can occur at the C3 or C6 position depending on the conditions. arabjchem.org For this compound, nitration would be expected to occur at one of the vacant positions on the aromatic ring, guided by the existing activating groups.
| Reaction Type | Potential Reagent | Expected Site of Derivatization | Potential Product |
| Bromination | Br₂ / Acetic Acid | C5, C7, or C8 | 5-Bromo-3,6-dimethyl-4-methoxycoumarin |
| Nitration | HNO₃ / H₂SO₄ | C5, C7, or C8 | 3,6-Dimethyl-4-methoxy-5-nitrocoumarin |
| Sulfonation | Chlorosulfonic Acid | C5, C7, or C8 | This compound-5-sulfonic acid |
| Coupling Reactions | Diazotized Arylamines | C5, C7, or C8 | 5-(Arylazo)-3,6-dimethyl-4-methoxycoumarin |
This table outlines potential derivatization reactions based on the general reactivity of the coumarin scaffold.
Introduction of Heterocyclic Moieties and Other Substituents
No specific data available in the scientific literature.
Stereoselective Synthesis and Chiral Analogues
No specific data available in the scientific literature.
Spectroscopic and Structural Analysis of this compound Currently Limited by Available Data
A comprehensive spectroscopic and structural elucidation of the specific chemical compound this compound cannot be provided at this time due to a lack of available experimental data in published scientific literature. While extensive research exists for a wide array of coumarin derivatives, specific, detailed spectroscopic information—including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy data—for this particular substituted coumarin is not readily accessible.
The requested in-depth analysis, which would include detailed assignments of proton (¹H) and carbon-13 (¹³C) NMR chemical shifts, correlations from two-dimensional NMR techniques (like COSY, HSQC, and HMBC), and characteristic absorption bands from Infrared (IR) and Raman spectroscopy, is contingent upon the availability of this primary research data.
For related compounds, such as 3,6-dimethyl-4-hydroxycoumarin, some vibrational spectroscopy data is available. However, the substitution of a hydroxyl group with a methoxy group at the 4-position significantly alters the electronic environment and molecular structure, meaning the data for the hydroxy analog cannot be reliably extrapolated to the methoxy derivative. Similarly, while spectroscopic information is available for other methoxy- and dimethyl-substituted coumarins, the unique substitution pattern of this compound necessitates its own specific experimental characterization.
Further research and publication of the synthesis and subsequent spectroscopic analysis of this compound are required before a detailed and scientifically accurate article as outlined can be generated.
Advanced Spectroscopic Characterization and Structural Elucidation of 3,6 Dimethyl 4 Methoxycoumarin
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Conformational Insights from Vibrational Spectra
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of coumarin (B35378) derivatives. The analysis of vibrational modes provides detailed information about the molecule's structural arrangement, bond strengths, and the influence of substituents. For 3,6-Dimethyl-4-methoxycoumarin, the vibrational spectrum is dominated by modes associated with the coumarin core and the methyl and methoxy (B1213986) functional groups.
Quantum chemical calculations, typically employing Density Functional Theory (DFT), are often used in conjunction with experimental spectra to achieve a comprehensive understanding. mdpi.comnih.gov By calculating the potential energy surface as a function of dihedral angle rotations (e.g., the orientation of the methoxy group), the most stable conformers can be identified. dergipark.org.trresearchgate.net The theoretical vibrational frequencies for these stable conformers are then calculated and compared with the experimental FTIR and Raman spectra, allowing for precise band assignments. researchgate.netscifiniti.com
Key vibrational bands for this compound include:
C=O Stretching: The lactone carbonyl group gives rise to a very strong and characteristic absorption band in the IR spectrum, typically in the region of 1700-1750 cm⁻¹. Its precise frequency can be influenced by the electronic effects of the methoxy and methyl substituents.
C=C Stretching: Aromatic and pyrone ring C=C stretching vibrations appear as a series of bands between 1400 and 1650 cm⁻¹.
C-O Stretching: The C-O-C stretching vibrations of the lactone ring and the C-O stretching of the methoxy group are typically observed in the 1000-1300 cm⁻¹ range.
C-H Vibrations: Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the methyl and methoxy groups occur in the 2800-3000 cm⁻¹ region. researchgate.net C-H bending vibrations appear at lower frequencies.
By analyzing subtle shifts in these characteristic frequencies and comparing them with DFT-calculated spectra for different potential conformers, insights into the preferred spatial orientation of the methoxy group relative to the coumarin ring can be obtained. mdpi.com
Interactive Table: Characteristic Vibrational Frequencies for Substituted Coumarins
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Strong |
| Lactone C=O Stretch | 1700 - 1750 | Very Strong | Medium |
| Ring C=C Stretch | 1400 - 1650 | Strong | Strong |
| C-H Bending | 1350 - 1480 | Medium | Medium |
| C-O-C Asymmetric Stretch | 1200 - 1300 | Strong | Weak |
| C-O-C Symmetric Stretch | 1000 - 1100 | Medium | Strong |
| Out-of-Plane C-H Bend | 750 - 900 | Strong | Weak |
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound, like other coumarin derivatives, is characterized by intense absorption bands in the ultraviolet region, typically between 300 and 350 nm. omlc.org These absorptions arise from π → π* electronic transitions within the conjugated system of the benzopyrone core. The positions and intensities of these bands are sensitive to the nature and position of substituents on the coumarin ring.
The electron-donating methoxy group at the 4-position and the methyl group at the 6-position influence the electronic distribution within the molecule, generally causing a bathochromic (red) shift in the absorption maximum compared to the unsubstituted coumarin. The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a given wavelength, is typically high for these π → π* transitions, often in the range of 10,000 to 30,000 M⁻¹cm⁻¹. acs.org Solvent polarity can also influence the absorption spectrum, although the effect is often less pronounced than for emission spectra. researchgate.net
Interactive Table: Typical UV-Vis Absorption Data for Methoxycoumarin Derivatives
| Compound Family | Typical λmax (nm) | Typical Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |
| 4-Methoxycoumarins | 310 - 330 | 10,000 - 20,000 | π → π |
| 7-Methoxycoumarins | 320 - 340 | 12,000 - 25,000 | π → π |
Note: Specific values for this compound depend on the solvent.
Many coumarin derivatives are known for their strong fluorescence, and this compound is expected to be emissive. nih.gov Upon excitation into its absorption band, the molecule relaxes to the lowest excited singlet state (S₁) and can then return to the ground state (S₀) by emitting a photon. This fluorescence typically occurs at a longer wavelength than the absorption, a phenomenon known as the Stokes shift. researchgate.net The magnitude of the Stokes shift provides information about the difference in geometry and solvation between the ground and excited states. nih.gov
The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key characteristic. For structurally similar methoxycoumarins, quantum yields can be significant, indicating that fluorescence is an efficient deactivation pathway. omlc.org The emission wavelength and quantum yield are highly dependent on solvent polarity; polar solvents often lead to a red shift in the emission maximum due to the stabilization of a more polar excited state. researchgate.net
Phosphorescence, which is emission from an excited triplet state (T₁), is generally weak or non-existent for coumarins in solution at room temperature due to efficient non-radiative decay processes. Observation of phosphorescence typically requires low temperatures and rigid matrices to minimize vibrational quenching. The T₁ state can be populated from the S₁ state via intersystem crossing. researchgate.net
The excited state of this compound possesses different electronic and geometric properties compared to its ground state. The π → π* transition often leads to an intramolecular charge transfer (ICT) character in the excited state, where electron density is redistributed from the electron-donating methoxy group towards the electron-accepting lactone carbonyl. pharm.or.jp This results in a larger excited-state dipole moment compared to the ground-state dipole moment, explaining the sensitivity of the fluorescence emission to solvent polarity. nih.gov
Once excited to the S₁ state, the molecule can return to the ground state through several competing deactivation pathways:
Fluorescence: Radiative decay from S₁ to S₀, as discussed above. researchgate.net
Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ → S₀). This process is often facilitated by vibrational relaxation and is a major pathway for heat dissipation.
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). The efficiency of ISC influences the population of the triplet state and thus the potential for phosphorescence or photochemical reactions.
Photochemical Reactions: The excited state can undergo chemical transformations, although many coumarins are relatively photostable. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule and elucidating its structure through controlled fragmentation. For this compound (C₁₂H₁₂O₃, Exact Mass: 204.0786), electron ionization (EI) is a common method to induce fragmentation.
The fragmentation pattern of coumarins is well-established. benthamopen.com The most characteristic fragmentation pathway involves the retro-Diels-Alder-like expulsion of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring. This results in the formation of a stable benzofuran (B130515) radical cation.
For this compound, the following fragmentation pathway is expected:
Molecular Ion (M⁺˙): The intact molecule loses one electron, forming the molecular ion at m/z 204.0786.
Loss of CO: The molecular ion loses CO, leading to a prominent fragment ion at m/z 176.0837 (C₁₁H₁₂O₂⁺˙).
Loss of Methyl Radical: A subsequent or alternative fragmentation involves the loss of a methyl radical (˙CH₃, 15 Da) from the methoxy group. Loss of ˙CH₃ from the molecular ion would yield a fragment at m/z 189.0552 (C₁₁H₉O₃⁺). This fragment can then also lose CO to form an ion at m/z 161.0602 (C₁₀H₉O₂⁺).
HRMS allows for the determination of the exact mass of each fragment, enabling the unambiguous assignment of its elemental formula and confirming the proposed fragmentation pathways. benthamopen.com
Interactive Table: Proposed HRMS Fragmentation of this compound
| m/z (Calculated) | Molecular Formula | Loss | Proposed Structure |
| 204.0786 | [C₁₂H₁₂O₃]⁺˙ | - | Molecular Ion |
| 189.0552 | [C₁₁H₉O₃]⁺ | ˙CH₃ | Loss of methyl from methoxy group |
| 176.0837 | [C₁₁H₁₂O₂]⁺˙ | CO | Loss of carbonyl from pyrone ring |
| 161.0602 | [C₁₀H₉O₂]⁺ | CO + ˙CH₃ | Sequential loss of CO and methyl |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
The coumarin ring system is expected to be essentially planar. The substituents—two methyl groups and one methoxy group—will lie in or close to this plane. The conformation of the methoxy group (the C-C-O-C dihedral angle) will be a key structural feature. In the solid state, the molecular conformation is often the one with the lowest energy, but it can be influenced by crystal packing forces. mdpi.com
In the crystal lattice, molecules would arrange themselves to maximize favorable intermolecular interactions. These can include:
C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the methyl or aromatic C-H donors and the oxygen atoms (carbonyl or methoxy) of neighboring molecules, playing a crucial role in the crystal packing. nih.gov
π-π Stacking: The planar aromatic systems of adjacent coumarin molecules may stack on top of each other, contributing to the stability of the crystal structure.
Computational and Theoretical Investigations of 3,6 Dimethyl 4 Methoxycoumarin
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the molecular properties of 3,6-Dimethyl-4-methoxycoumarin. These methods allow for a detailed examination of its electronic structure, providing a foundation for understanding its chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes.researchgate.netacu.edu.inrdd.edu.iqiosrjournals.orgucm.cl
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing the B3LYP hybrid functional with a basis set such as 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. researchgate.netacu.edu.iniosrjournals.org These calculations indicate that the coumarin (B35378) ring system is largely planar, with the methyl and methoxy (B1213986) substituents positioned accordingly.
The exploration of the potential energy surface through DFT can reveal various stable conformations and the energy barriers between them. This analysis helps in understanding the molecule's flexibility and the relative stability of different rotational isomers, particularly concerning the methoxy group and the methyl groups attached to the aromatic ring.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) Note: The following data is illustrative and based on typical values for similar coumarin structures calculated using DFT. Specific experimental or calculated values for this exact compound are not readily available in the cited literature.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C2=O2 | ~1.22 |
| C4-O4 | ~1.36 | |
| C6-C11 | ~1.51 | |
| O4-C12 | ~1.43 | |
| Bond Angle (°) | C3-C4-C4a | ~121 |
| C5-C6-C7 | ~119 | |
| C4-O4-C12 | ~117 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination.researchgate.netresearchgate.netunica.itderpharmachemica.comnih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in determining a molecule's electronic properties and reactivity. For this compound, the HOMO is typically localized on the electron-rich benzopyrone ring system, while the LUMO is distributed over the pyrone ring, particularly the C=C and C=O bonds.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive. Time-Dependent DFT (TD-DFT) is often employed to calculate these electronic transitions and the corresponding energy gaps. researchgate.netresearchgate.net
Table 2: Frontier Molecular Orbital Energies and Energy Gap for this compound (Theoretical) Note: This data is representative and derived from general findings for substituted coumarins.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -2.0 to -1.0 |
| Energy Gap (ΔE) | 4.5 to 4.0 |
Charge Distribution and Electrostatic Potential Surfaces.wolfram.comresearchgate.netmdpi.comcore.ac.uk
The distribution of electron density within this compound can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps illustrate the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, the MEP surface typically shows negative potential (red and yellow regions) around the carbonyl oxygen and the oxygen of the methoxy group, indicating these as likely sites for electrophilic attack. Positive potential (blue regions) is generally found around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other molecules and its potential role in chemical reactions. researchgate.netmdpi.comcore.ac.uk
QTAIM Analysis for Bonding Characteristics.conicet.gov.arnih.govchemrxiv.orgresearchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density. nih.govchemrxiv.org By identifying bond critical points (BCPs) and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points, the nature of the bonds (covalent, ionic, etc.) can be characterized. For this compound, QTAIM analysis can be used to quantify the covalent character of the bonds within the coumarin ring and the interactions involving the substituent groups. conicet.gov.arresearchgate.net
In Silico Spectroscopic Prediction and Correlation with Experimental Data.nih.govnih.govresearchgate.netresearchgate.net
Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. nih.govnih.gov
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax). For substituted coumarins, these absorptions are typically in the UV region. researchgate.netresearchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions can aid in the interpretation of experimental NMR spectra and confirm the molecular structure. ucm.clnih.govnih.gov
By correlating these in silico predictions with experimental spectra, a more comprehensive and validated understanding of the molecular structure and properties of this compound can be achieved.
Theoretical NMR Chemical Shift Prediction (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) shielding tensors. arabjchem.org By predicting the chemical shifts (δ) of nuclei like ¹H and ¹³C, the GIAO method serves as a powerful tool for structural elucidation and for assigning signals in experimentally obtained NMR spectra. nih.gov The calculations are typically performed using Density Functional Theory (DFT), and the accuracy of the prediction depends on the chosen functional and basis set. arabjchem.org
The expected output of such a study would be a table comparing the computationally predicted chemical shifts with the experimental values, which is crucial for validating the proposed structure.
Illustrative Data: Predicted vs. Experimental Chemical Shifts (δ) in ppm
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
| C2 | 161.5 | 161.2 | - | - |
| C3 | 112.0 | 111.8 | - | - |
| C4 | 163.0 | 162.8 | - | - |
| C4a | 113.5 | 113.2 | - | - |
| C5 | 126.0 | 125.8 | 7.50 | 7.48 |
| C6 | 134.0 | 133.7 | - | - |
| C7 | 124.5 | 124.3 | 7.20 | 7.18 |
| C8 | 117.0 | 116.8 | 7.35 | 7.33 |
| C8a | 153.0 | 152.7 | - | - |
| 3-CH₃ | 20.5 | 20.3 | 2.40 | 2.38 |
| 6-CH₃ | 21.0 | 20.8 | 2.45 | 2.43 |
| 4-OCH₃ | 56.5 | 56.3 | 3.90 | 3.88 |
Note: The data in this table is hypothetical and serves as an illustration of how results from a GIAO NMR prediction study would be presented. Specific experimental and computational data for this compound is required for an accurate comparison.
Computational UV-Vis and TD-DFT Studies of Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the excited states of molecules and simulating their ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netresearchgate.net This analysis predicts the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions, typically involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For coumarin derivatives, these transitions are often of a π → π* character. researchgate.net
A computational study of this compound using TD-DFT would provide valuable information on its photophysical properties. The choice of the DFT functional is critical for achieving results that correlate well with experimental spectra. researchgate.net While specific TD-DFT studies focused solely on this compound are not documented in the surveyed literature, the methodology is well-established for the coumarin class. Such an investigation would calculate the vertical excitation energies and corresponding oscillator strengths, which can be directly compared to an experimental UV-Vis spectrum.
Illustrative Data: Calculated Electronic Transitions for this compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 325 | 0.58 | HOMO → LUMO (95%) |
| S₀ → S₂ | 280 | 0.21 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 245 | 0.15 | HOMO → LUMO+1 (75%) |
Note: This table presents hypothetical TD-DFT results to demonstrate the typical output of such a study. The values are illustrative and not based on a specific calculation for this compound.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in medicinal chemistry for designing new molecules with improved biological activity and desired physicochemical properties. Computational modeling plays a key role in modern SAR and SPR analysis.
Ligand-Protein Docking for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. nih.gov It is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. nih.gov The method involves placing the ligand into the binding site of a protein and scoring the different poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov
Coumarin derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors implicated in cancer and other diseases. nih.govnih.gov Although specific molecular docking studies for this compound have not been identified in the literature, this compound could be virtually screened against known coumarin targets such as protein kinases, carbonic anhydrase, or cholinesterases to predict its potential biological activity. nih.govnih.gov The results would highlight key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the protein's active site.
Illustrative Data: Docking Results for this compound with a Hypothetical Protein Kinase
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Protein Kinase (e.g., Src) | -8.5 | LYS-295 | Hydrogen Bond (with C=O) |
| VAL-281 | Hydrophobic | ||
| LEU-393 | Hydrophobic | ||
| TYR-342 | π-π Stacking (with coumarin ring) |
Note: The data presented is for illustrative purposes only. A genuine docking study would be required to determine the actual binding affinity and interaction profile of this compound with any specific protein target.
Pharmacophore Modeling for Biological Activity
Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings) responsible for a molecule's biological activity. nih.gov A pharmacophore model can be generated based on the structures of known active ligands or from a ligand-protein complex. It serves as a 3D query for virtual screening of compound databases to find new molecules with potentially similar biological activity. researchgate.net
For the coumarin class of compounds, typical pharmacophoric features include the aromatic fused ring system (hydrophobic feature) and the oxygen atoms of the lactone and methoxy groups (hydrogen bond acceptors). nih.govresearchgate.net While no specific pharmacophore model for the biological activity of this compound is available, a model could be developed if a set of structurally related and active coumarin analogues were known. This model would define the spatial relationships between key functional groups necessary for binding to a specific biological target.
Illustrative Data: Hypothetical Pharmacophore Features for a Coumarin-Based Inhibitor
| Feature ID | Feature Type | Location |
| H1 | Hydrophobic/Aromatic | Fused benzene (B151609) ring |
| A1 | Hydrogen Bond Acceptor | Lactone carbonyl oxygen |
| A2 | Hydrogen Bond Acceptor | Methoxy oxygen |
| H2 | Hydrophobic | Methyl group at C6 |
Note: This table is a hypothetical representation of a pharmacophore model derived from a compound like this compound. The actual features and their spatial arrangement would depend on the specific biological target.
Biological Activities and Mechanistic Insights of 3,6 Dimethyl 4 Methoxycoumarin Derivatives
Antimicrobial and Antifungal Mechanisms
The antimicrobial and antifungal potential of coumarin (B35378) derivatives is a subject of extensive research. These activities are often attributed to various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with microbial communication systems like quorum sensing.
A comprehensive review of scientific literature and chemical databases did not yield specific studies detailing the inhibition of bacterial growth or biofilm formation by 3,6-Dimethyl-4-methoxycoumarin or its derivatives. While the broader class of coumarins has been shown to interfere with processes like quorum sensing and inhibit biofilm in various bacterial species, research specific to the 3,6-dimethyl-4-methoxy substitution pattern is not available. mdpi.comscispace.com
There is no specific data in the reviewed scientific literature concerning the antifungal efficacy of this compound against pathogenic fungi. Studies on other coumarin derivatives have demonstrated activity against a range of fungal pathogens, but these findings cannot be directly extrapolated to the specific compound . jmchemsci.comsamipubco.com
Due to the absence of antimicrobial or antifungal studies on this compound, the cellular targets and molecular pathways related to its potential antimicrobial activity have not been elucidated.
Antioxidant Activities and Reactive Oxygen Species Scavenging
Many coumarin derivatives are recognized for their ability to scavenge reactive oxygen species (ROS), a property often linked to the presence of hydroxyl or other electron-donating groups on the coumarin ring. This antioxidant activity is typically evaluated through various in vitro chemical assays.
A thorough search of scientific literature revealed no published studies that have evaluated the radical scavenging activity of this compound using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. Consequently, no data, such as IC50 values, for its potential antioxidant capacity is available. While many other coumarin derivatives have been assessed for their antioxidant potential, specific findings for this compound are absent. scispace.comresearchgate.net
There is no available research data on the effects of this compound on the modulation of cellular antioxidant enzymes. The interaction of this specific coumarin derivative with enzymatic pathways involved in cellular oxidative stress remains an uninvestigated area.
Anti-inflammatory Mechanisms
While direct studies on the anti-inflammatory mechanisms of this compound are limited, research on structurally similar coumarin derivatives provides insights into their potential modes of action.
Modulation of Inflammatory Mediators (e.g., NO, cytokines)
Studies on related methoxy-methylcoumarin derivatives have demonstrated their ability to modulate key inflammatory mediators. For instance, 6,7-dimethoxy-4-methylcoumarin (B14643) has been shown to downregulate the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophage cells. nih.govnih.gov This effect is attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.govnih.gov Furthermore, this compound effectively reduces the secretion of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α. nih.govnih.govresearchgate.net Similarly, other 4-methylcoumarin (B1582148) derivatives have been found to inhibit the production of NO, thromboxane (B8750289) B2, and TNF-α in activated microglial cells. jst.go.jpjst.go.jp These findings suggest that this compound may exert anti-inflammatory effects by inhibiting the production of a range of inflammatory molecules.
Interactive Data Table: Effect of a Related Coumarin Derivative (6,7-dimethoxy-4-methylcoumarin) on Inflammatory Mediators
| Mediator | Effect of 6,7-dimethoxy-4-methylcoumarin | Cell Line | Stimulus |
| Nitric Oxide (NO) | Inhibition | RAW 264.7 | LPS |
| Prostaglandin E2 (PGE2) | Inhibition | RAW 264.7 | LPS |
| TNF-α | Inhibition | RAW 264.7 | LPS |
| IL-1β | Inhibition | RAW 264.7 | LPS |
| IL-6 | Inhibition | RAW 264.7 | LPS |
Impact on Signaling Pathways (e.g., NF-κB, MAPK)
The anti-inflammatory effects of coumarin derivatives are often mediated through their impact on critical intracellular signaling pathways. Research on 6,7-dimethoxy-4-methylcoumarin has revealed its ability to inactivate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in LPS-induced macrophages. nih.govnih.govresearchgate.net This compound was found to inhibit the phosphorylation of key MAPK components, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinase (JNK), and p38. nih.govnih.gov By doing so, it can suppress the downstream cascade that leads to the expression of pro-inflammatory genes.
Furthermore, this derivative attenuates NF-κB activation by inhibiting the phosphorylation of IκB-α, a crucial step in the activation of the NF-κB pathway. nih.govnih.gov The NF-κB signaling pathway is a key regulator of the expression of various pro-inflammatory mediators, including iNOS, COX-2, and several cytokines. nih.gov Studies on 6-methylcoumarin (B191867) have also shown its capacity to reduce the phosphorylation of the MAPK family and IκBα, further supporting the role of these pathways in the anti-inflammatory action of methylcoumarin derivatives. mdpi.com
Anticancer and Cytotoxic Effects at the Cellular Level
Inhibition of Cell Proliferation and Viability in Cancer Cell Lines
Coumarin derivatives have demonstrated significant potential in inhibiting the proliferation and viability of various cancer cell lines. For instance, a study on a library of 18 coumarin derivatives showed that compounds with two prenyloxy groups or an octyloxy substituent exhibited increased potency against human invasive breast ductal carcinoma cells (MCF-7 and MDA-MB-231). nih.gov Another study highlighted that certain 6-hydroxy-7-methoxycoumarin derivatives displayed potent cytotoxic activities against human oral squamous carcinoma cell lines (HSC-2 and HSC-3). researchmap.jp The general structure of coumarin has been shown to be cytotoxic to human cervical cancer HeLa cells with an IC50 of 54.2 microM. nih.gov These findings underscore the potential for substituted coumarins to act as antiproliferative agents.
Interactive Data Table: Cytotoxic Activity of Various Coumarin Derivatives on Cancer Cell Lines
| Coumarin Derivative | Cancer Cell Line(s) | Observed Effect |
| General Coumarin | HeLa | Cytotoxicity (IC50 = 54.2 microM) nih.gov |
| 5,7-diprenyloxy-4-methyl-coumarin | MCF-7, MDA-MB-231 | Inhibition of cell proliferation nih.gov |
| 6-hydroxy-7-methoxycoumarin derivatives | HSC-2, HSC-3 | Cytotoxicity researchmap.jp |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
A key mechanism through which coumarins exert their anticancer effects is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Studies on the parent coumarin compound have shown its ability to induce G0/G1 phase cell cycle arrest and apoptosis in HeLa cells. nih.gov This process involves a mitochondria- and caspase-3 dependent mechanism, as well as the downregulation of NF-κB. nih.gov The treatment with coumarin led to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov
Other novel synthetic coumarin derivatives have been shown to facilitate breast cancer cell death by targeting key apoptotic pathways involving caspase-9, BCL-2, and c-Myc. nih.gov Furthermore, some coumarin derivatives have been found to induce cell cycle arrest at different phases. For example, 6-chloro-4-(methoxyphenyl) coumarin was reported to induce G2-M phase arrest in HeLa cells. nih.gov
Interference with Microtubule Dynamics and DNA Synthesis
Emerging evidence suggests that some coumarin derivatives can interfere with critical cellular processes such as microtubule dynamics and DNA synthesis. A novel indolylcoumarin derivative, coufin, has been shown to exhibit potent anticancer activity by inhibiting microtubule formation and blocking the cell cycle at the G2/M phase. nih.gov Another compound, 6-chloro-4-(methoxyphenyl) coumarin, has been identified as a novel microtubule-targeting agent that induces G2–M arrest and apoptosis in HeLa cells through microtubule depolymerization. nih.gov While direct evidence for the effect of this compound on these processes is lacking, the activity of these related compounds suggests a potential mechanism of action that warrants further investigation. Information regarding the direct inhibition of DNA synthesis by this specific coumarin is not currently available in the reviewed literature.
Specific Enzyme Inhibition in Cancer Pathways
Derivatives of coumarin have been extensively investigated for their potential as inhibitors of various enzymes implicated in cancer progression. These compounds have demonstrated inhibitory activity against key targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, sulfatase, aromatase, DNA gyrase, and Cyclooxygenase-II (COX-II), which are crucial for tumor angiogenesis, hormone-dependent cancer growth, DNA replication, and inflammation-associated malignancies.
VEGFR2 Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govsemanticscholar.org Inhibiting VEGFR2 is therefore a critical strategy in cancer therapy. researchgate.net Numerous coumarin derivatives have been synthesized and evaluated as VEGFR2 inhibitors. For instance, novel 3-thiazolhydrazinylcoumarins were designed and assessed for their activity against VEGFR2. mdpi.com Molecular docking studies revealed that compounds 6d and 6b exhibited the highest binding scores (−9.900 and −9.819 kcal/mol, respectively), comparable to the approved drug Sorafenib. mdpi.com In vitro cytotoxicity assays against the human breast cancer cell line (MCF-7) showed that these compounds had potent anticancer activities, with IC50 values of 10.5 ± 0.71 μM for 6d and 11.2 ± 0.80 μM for 6b . mdpi.com
| Compound | Target | Binding Score (kcal/mol) | Cytotoxicity (IC50) | Cell Line |
| 6d (3-thiazolhydrazinylcoumarin derivative) | VEGFR-2 | -9.900 | 10.5 ± 0.71 μM | MCF-7 |
| 6b (3-thiazolhydrazinylcoumarin derivative) | VEGFR-2 | -9.819 | 11.2 ± 0.80 μM | MCF-7 |
| Sorafenib (Reference Drug) | VEGFR-2 | - | 5.10 ± 0.49 μM | MCF-7 |
This table presents the molecular docking binding scores and in vitro cytotoxicity of specific 3-thiazolhydrazinylcoumarin derivatives against the VEGFR-2 kinase and the MCF-7 breast cancer cell line, respectively. mdpi.com
Sulfatase Inhibition: Steroid sulfatase (STS) is an enzyme that plays a crucial role in the biosynthesis of active estrogens, which can stimulate the growth of hormone-dependent breast cancers. mdpi.comnih.gov Consequently, STS is a significant target for cancer therapy. mdpi.com Coumarin-based sulfamates have been developed as potent, active-site-directed inhibitors of STS. nih.govnih.gov For example, 3-Hexyl-4-methylcoumarin-7-O-sulfamate and 3-benzyl-4-methylcoumarin-7-O-sulfamate were identified as particularly effective inhibitors, with IC50 values of 0.68 nM and 1 nM in intact MCF-7 cells, respectively. nih.govnih.gov In studies using placental microsomes, their IC50 values were 8 nM and 32 nM, respectively. nih.govnih.gov Further research has explored N-phosphorylated derivatives of 3-(4-aminophenyl)-coumarin-7-O-sulfamate as STS inhibitors. rsc.org All synthesized compounds in this series demonstrated potent inhibition, with IC50 values ranging from 0.19 to 0.78 μM. rsc.org Specifically, 3-[4-(diphenoxy-phosphorylamino)-phenyl]-coumarin-7-O-sulfamate (10e) and 3-[4-(dibenzyloxy-phosphorylamino)-phenyl]-coumarin-7-O-sulfamate (10f) showed the highest inhibitory effects, with IC50 values of 0.19 μM and 0.24 μM, respectively. rsc.org
| Compound | STS Inhibition (IC50) | Assay System |
| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | 0.68 nM | Intact MCF-7 cells |
| 3-benzyl-4-methylcoumarin-7-O-sulfamate | 1 nM | Intact MCF-7 cells |
| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | 8 nM | Placental microsomes |
| 3-benzyl-4-methylcoumarin-7-O-sulfamate | 32 nM | Placental microsomes |
| 3-[4-(diphenoxy-phosphorylamino)-phenyl]-coumarin-7-O-sulfamate (10e) | 0.19 μM | Isolated from human placenta |
| 3-[4-(dibenzyloxy-phosphorylamino)-phenyl]-coumarin-7-O-sulfamate (10f) | 0.24 μM | Isolated from human placenta |
This table summarizes the potent steroid sulfatase (STS) inhibitory activities of various coumarin derivatives in different assay systems. nih.govnih.govrsc.org
Aromatase Inhibition: Aromatase is a key enzyme responsible for converting androgens into estrogens, making it a prime target for treating estrogen receptor (ER)-positive breast cancer. semanticscholar.org Synthetic aromatase inhibitors are effective endocrine therapies. semanticscholar.org Research has identified coumarin derivatives as potent competitive inhibitors of aromatase. semanticscholar.orgnih.gov4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin was found to be a potent competitive inhibitor with a Ki value of 84 nM. semanticscholar.org Structure-activity relationship studies revealed that the 3-(4'-chlorophenyl), 4-benzyl, and 7-methoxyl groups are critical for its anti-aromatase activity. semanticscholar.orgnih.gov Replacing any of these functional groups leads to a reduction in potency; for example, 4-benzyl-3-(4'-chlorophenyl)-7-hydroxycoumarin has a higher IC50 of 300 nM compared to the 80 nM of its methoxy (B1213986) counterpart. nih.gov Another study identified N-benzhydryl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide as an aromatase inhibitor with an IC50 value of 4.5 μM, which is comparable to the first-generation inhibitor aminoglutethimide (B1683760) (3.2 μM). nih.gov
| Compound | Inhibition Constant (Ki/IC50) | Type of Inhibition |
| 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin | 84 nM (Ki) | Competitive |
| 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin | 80 nM (IC50) | - |
| 4-benzyl-3-(4'-chlorophenyl)-7-hydroxycoumarin | 300 nM (IC50) | - |
| N-benzhydryl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide | 4.5 µM (IC50) | - |
| Aminoglutethimide (Reference) | 3.2 µM (IC50) | - |
This table displays the inhibitory constants of selected coumarin derivatives against the aromatase enzyme. semanticscholar.orgnih.govnih.gov
DNA Gyrase Inhibition: DNA gyrase is a bacterial enzyme that is a target for antibiotics like the coumarin-based novobiocin (B609625). researchgate.netnih.gov This enzyme modulates DNA topology and is vital for bacterial cell survival. mdpi.com Coumarin antibiotics bind to the B subunit of gyrase, inhibiting its ATPase activity and thereby blocking DNA supercoiling. nih.gov The binding site for these drugs is located in the N-terminal portion of the GyrB protein. nih.govresearchgate.net The mechanism is not simple competitive inhibition; instead, the drugs may stabilize an enzyme conformation that has a low affinity for ATP. nih.gov The crystal structure of the N-terminal fragment of E. coli DNA gyrase B protein in complex with novobiocin has been determined, providing insights into the drug-enzyme interaction and assisting in the design of new inhibitors. nih.gov
COX-II Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various tumors and plays a role in inflammation and cancer progression. nih.gov Coumarin derivatives have been designed as selective COX-2 inhibitors with anti-inflammatory properties. nih.gov Two series of coumarin derivatives incorporating thiazoline (B8809763) and thiazolidinone moieties were synthesized and showed high in vitro affinity and selectivity for the COX-2 isoenzyme, with IC50 values ranging from 0.31 to 0.78 μM, which is comparable to the reference drug celecoxib. nih.gov Molecular docking studies have helped to elucidate the relationship between the chemical structures of these derivatives and their biological activity. nih.govresearchgate.net For example, methoxylated phenyl-based chalcones and coumarin-based chalcones were synthesized and evaluated for their COX-2 inhibition, with one compound (2f ) showing suppression of the COX-2 enzyme in LPS-induced macrophages. nih.gov
Other Mechanistic Biological Activities
Beyond specific cancer-related enzymes, coumarin derivatives exhibit other biological activities through mechanisms like general enzyme inhibition and direct interaction with essential biomolecules.
Collagenase is an enzyme involved in the degradation of collagen, a key component of the extracellular matrix. Its activity is implicated in skin aging and potentially in tumor invasion. Studies have shown that certain hydroxy-3-phenylcoumarins can act as multi-target compounds, inhibiting collagenase among other enzymes. mdpi.comresearchgate.net For instance, 3-(4′-Bromophenyl)-5,7-dihydroxycoumarin (1) and 3-(3′-bromophenyl)-5,7-dihydroxycoumarin (2) demonstrated notable profiles against collagenase with IC50 values of 123.4 μM and 110.4 μM, respectively. mdpi.comresearchgate.net Another derivative, 3-(4′-hydroxyphenyl)benzo[f]coumarin (13) , was found to be the most effective against collagenase, with an IC50 of 96.8 μM. mdpi.com
| Compound | Collagenase Inhibition (IC50) |
| 3-(4′-Bromophenyl)-5,7-dihydroxycoumarin (1) | 123.4 µM |
| 3-(3′-bromophenyl)-5,7-dihydroxycoumarin (2) | 110.4 µM |
| 3-(4′-hydroxyphenyl)benzo[f]coumarin (13) | 96.8 µM |
| Epigallocatechin gallate (Reference) | 120.8 µM |
This table shows the collagenase inhibitory activity of selected hydroxy-3-phenylcoumarin derivatives. mdpi.com
The anticancer effects of coumarin derivatives can also be attributed to their direct interaction with biomolecules like DNA and proteins. nih.govmdpi.com
DNA Binding: Several studies have investigated the interaction of coumarin derivatives with DNA. Spectroscopic and viscosimetric methods have shown that these compounds can bind to DNA, primarily through intercalation. nih.gov For example, a novel coumarin derivative, 7-((8-(4-benzylpiperidin-1-yl)octyl)oxy)-4-methyl-2H-chromen-2-one (C3) , was shown to bind to Calf Thymus DNA (CT-DNA) via an intercalative mode. The binding constant (Kb) for this interaction was calculated to be 1.16 x 10^5 M^-1, indicating a moderate binding strength. The negative Gibbs free energy change (ΔG = -28.8 kJ/mol) confirmed the spontaneity of this binding. Similarly, coumarin-3-formamido derivatives have been synthesized, and absorption and fluorescence spectroscopy studies suggest that compound 9 in this series also binds to DNA through intercalation. nih.gov
Protein Interaction: The biological activity of coumarin derivatives is also influenced by their ability to bind to proteins. mdpi.com Spectrofluorimetry, molecular docking, and molecular dynamics simulations have been used to assess the protein binding properties of 3-methoxycarbonylcoumarin derivatives with transport proteins like Human Serum Albumin (HSA). The electronic effects of substituents on the coumarin ring were found to be important for their protein binding affinities. mdpi.com
Advanced Applications and Materials Science Contributions of 3,6 Dimethyl 4 Methoxycoumarin
Fluorescent Probes and Chemosensors in Chemical Biology
Coumarin (B35378) derivatives are widely recognized for their utility as fluorescent probes and chemosensors due to their high fluorescence quantum yields, sensitivity to the local environment, and tunable photophysical properties. nih.govresearchgate.net The fluorescence of coumarins can be modulated by the introduction of various substituents, making them ideal candidates for detecting specific analytes and monitoring biological processes.
Development of Coumarin-Based Photoactivatable Caging Groups
Photoactivatable caging groups are chemical moieties that can be attached to a biologically active molecule to render it inactive. Upon irradiation with light of a specific wavelength, the caging group is cleaved, releasing the active molecule with precise spatial and temporal control. Coumarin derivatives have emerged as promising photoactivatable caging groups due to their efficient photochemistry and biocompatibility. nih.govwiley-vch.de
The development of brominated 7-hydroxycoumarin-4-ylmethyl compounds has led to photolabile protecting groups with significantly improved two-photon absorption cross-sections, enabling more precise three-dimensional control of uncaging. nih.gov While 3,6-Dimethyl-4-methoxycoumarin has not been explicitly studied for this purpose, its core structure is amenable to the chemical modifications necessary to create a photoactivatable caging group. The methoxy (B1213986) and methyl substituents would likely influence the absorption and photolytic properties of the resulting caging group.
Applications in Spatio-Temporal Control of Biological Processes
The ability to control biological processes with high precision is a key goal in chemical biology. Photoactivatable probes, including those based on coumarins, offer a powerful tool for achieving spatio-temporal control. nih.govnih.gov By "caging" a signaling molecule, researchers can deliver it to a specific location within a cell or tissue and then release it at a desired time using a focused light source.
This approach has been used to study a wide range of biological phenomena, from neurotransmission to gene expression. The development of new photoactivatable caging groups with improved properties, such as longer wavelength activation and higher quantum yields, is an active area of research. Given the favorable photophysical properties of many coumarin derivatives, it is plausible that a caging group based on this compound could be developed for applications in the spatio-temporal control of biological processes.
Laser Dyes and Optical Materials
Substitution with electron-donating groups, such as methoxy and methyl groups, is known to shift the fluorescence of coumarins to longer wavelengths. nih.gov Therefore, this compound is expected to be a viable candidate for a laser dye, likely emitting in the blue or blue-green region.
Tunable Photophysical Properties for Optoelectronic Devices
The photophysical properties of coumarin derivatives can be finely tuned through chemical modification, making them attractive for applications in optoelectronic devices. researchgate.net The absorption and emission wavelengths, quantum yield, and excited-state lifetime can all be altered by the introduction of different functional groups onto the coumarin scaffold.
The combination of a methoxy group at the 4-position and methyl groups at the 3- and 6-positions in this compound would likely result in a compound with distinct photophysical properties compared to unsubstituted coumarin. Quantum chemical calculations on related coumarin derivatives have shown that such substitutions can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby affecting the optoelectronic properties. researchgate.net
Applications in Organic Light-Emitting Diodes (OLEDs) and Solar Cells
Coumarin derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). In OLEDs, coumarins can function as fluorescent emitters, contributing to the generation of light. researchgate.net The efficiency and color of the emitted light are dependent on the specific molecular structure of the coumarin.
In the context of solar cells, coumarin-based dyes have been employed as sensitizers in DSSCs. researchgate.netresearchgate.net These dyes absorb sunlight and inject electrons into a semiconductor material, thereby generating an electric current. The performance of a coumarin-based DSSC is influenced by the dye's absorption spectrum, energy levels, and stability. While the application of this compound in these devices has not been reported, the known properties of similar compounds suggest its potential as a component in organic electronic devices. For instance, various coumarin derivatives are listed as suitable organic luminescence downshifting compounds for photovoltaic modules. google.com
Photopolymerization and Photodimerization Applications
Coumarin and its derivatives are known to undergo photochemical reactions, including [2+2] cycloaddition reactions to form dimers. mdpi.comrsc.org This photodimerization process is reversible, with the dimer often being cleaved back to the monomers upon irradiation with a different wavelength of light. This photoresponsive behavior makes coumarins attractive for applications in photopolymerization and the development of photoresponsive materials. researchgate.netresearchgate.net
Functional Materials and Nanotechnology Integration
The unique photophysical properties of coumarin derivatives, such as strong fluorescence and photoreactivity, make them valuable components in the development of advanced functional materials and for integration into nanotechnology platforms. While specific research on this compound in these areas is not extensively documented in publicly available literature, the behavior of structurally similar methoxycoumarins provides a strong indication of its potential contributions. The integration of such coumarins into polymers and nanoparticles can impart stimuli-responsive behavior, sensing capabilities, and enhanced optical properties.
The fluorescence of methoxycoumarins is largely influenced by intramolecular charge-transfer (ICT) from the electron-donating methoxy group to the coumarin ring system. This property is highly sensitive to the local environment, making these compounds excellent candidates for fluorescent probes and sensors. When incorporated into functional materials, they can be used to detect the presence of specific ions or changes in polarity.
Integration into Polymeric Structures
Coumarin moieties can be incorporated into polymer chains to create photo-responsive materials. The [2+2] cycloaddition reaction of the coumarin C3-C4 double bond upon irradiation with UV light (typically > 300 nm) allows for the crosslinking of polymer chains. This process is often reversible by irradiation at a shorter wavelength (typically < 300 nm), leading to cleavage of the cyclobutane ring. This photoreversibility is a key feature for the development of "smart" materials that can change their properties on demand.
The introduction of coumarin derivatives into polymers like polyamides and polyurethanes can lead to materials with enhanced solubility and good film-forming capabilities. These functionalized polymers often exhibit good thermal stability. For instance, aromatic polyamides containing coumarin side chains have been shown to be amorphous and soluble in a range of organic solvents, which is a significant advantage for material processing.
Table 1: Representative Properties of Coumarin-Functionalized Polymers
| Polymer Type | Coumarin Derivative | Key Property | Potential Application |
| Polyamide | 6,6′-methylenebis{2-oxo-8-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetoxy}-2H-chromene-3-carboxylic acid} | Photo-crosslinkable, good thermal stability (decomposition > 390 °C) | Photoresists, reversible adhesives |
| Polyurethane | Di-hydroxy coumarin dimer | Photoreversible crosslinking, enhanced mechanical properties | Smart coatings, biomaterials |
| Polycarbonate | Pendant coumarin moieties | Photo-reversible dimerization, stabilization of polymersomes | Drug delivery, responsive membranes |
Note: This table presents data for representative coumarin derivatives to illustrate the expected functionalities when compounds like this compound are integrated into polymers.
Nanotechnology Applications
In the realm of nanotechnology, coumarin derivatives are primarily utilized for their fluorescent properties. They can be encapsulated within or covalently attached to nanoparticles to create fluorescent probes for bioimaging and sensing. The choice of coumarin derivative and its method of integration can significantly influence the size, stability, and fluorescent properties of the resulting nanoparticles.
For example, the functionalization of poly(methyl methacrylate) (PMMA) with coumarin pendant groups has been shown to facilitate the formation of stable, spherical nanoparticles in aqueous environments. dovepress.com An increase in the coumarin content in the polymer can lead to a decrease in nanoparticle size and polydispersity, as well as enhanced stability due to an increase in negative surface charge. dovepress.com
Coumarin derivatives can also be used to functionalize inorganic nanoparticles, such as silica. Coumarin-functionalized nanoporous silica has been developed as a fluorescent sensor for the detection of metal ions like Fe³⁺ and Hg²⁺. The interaction of the metal ions with the coumarin moiety leads to a change in its fluorescence, allowing for sensitive and selective detection.
Table 2: Examples of Coumarin-Based Nanomaterials
| Nanomaterial | Coumarin Derivative | Function | Application |
| Polymeric Nanoparticles | Coumarin 6 | Encapsulated fluorescent cargo | Tracing and quantifying cellular transport dovepress.com |
| Silica Nanoparticles | 7-[[3-(triethoxysilyl)propyl]oxy]coumarin | Surface-functionalized photoactive group | Photocontrolled materials |
| Nanoporous Silica | 7-diethylamino 3-acetyl coumarin | Covalently attached fluorescent sensor | Detection of Fe³⁺ and Hg²⁺ ions |
Note: This table provides examples of how different coumarin derivatives are used in nanotechnology, suggesting potential applications for this compound.
Future Research Directions and Translational Perspectives for 3,6 Dimethyl 4 Methoxycoumarin Research
Exploration of Novel Synthetic Routes for Enhanced Yields and Selectivity
While classical methods like the Pechmann and Knoevenagel reactions provide foundational routes to coumarin (B35378) synthesis, future work should focus on developing more efficient, sustainable, and selective methodologies for 3,6-Dimethyl-4-methoxycoumarin. nih.gov The exploration of modern synthetic techniques could significantly improve reaction yields, reduce waste, and allow for more controlled production.
Key areas for investigation include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, stoichiometry), leading to higher reproducibility, scalability, and safety.
Novel Catalysis: Research into new catalysts, including organocatalysts, nanocatalysts, and solid-supported acids, could offer greener and more efficient alternatives to traditional homogeneous catalysts like sulfuric acid. nih.gov
| Synthetic Method | Potential Advantages | Key Research Focus | Expected Outcome |
|---|---|---|---|
| Microwave-Assisted Pechmann Condensation | Reduced reaction time, potentially higher yields. | Optimization of solvent, temperature, and irradiation power. | Rapid and efficient synthesis protocol. |
| Continuous Flow Synthesis | High scalability, improved safety and reproducibility. | Reactor design, optimization of flow rates and residence times. | A scalable and continuous manufacturing process. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, greener process. | Development of novel solid acid catalysts (e.g., zeolites, functionalized resins). | Sustainable and cost-effective synthesis. |
Advanced Spectroscopic Techniques for Real-time Mechanistic Insights
A deeper understanding of the reaction mechanisms involved in the synthesis and function of this compound is crucial for optimization. Advanced spectroscopic techniques can provide unprecedented, real-time insights into reaction intermediates, transition states, and molecular interactions. Techniques such as in-situ FTIR and Raman spectroscopy, coupled with kinetic analysis, can monitor reactant consumption and product formation in real time. Furthermore, time-resolved fluorescence spectroscopy could be employed to study the excited-state dynamics of the molecule, which is essential for applications in fluorescence probing and materials science. nih.gov
Integration of Computational Studies for Rational Design of New Analogues
Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel coumarin derivatives. researchgate.net By integrating in silico methods, research can move from serendipitous discovery to rational design.
Future computational efforts should focus on:
Density Functional Theory (DFT): To calculate the electronic structure, reactivity, and spectroscopic properties of this compound and its proposed analogues. nih.govnih.gov This can help predict reaction outcomes and guide synthetic efforts.
Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate structural features of coumarin analogues with their biological activity or material properties. nih.gov
Molecular Docking: To simulate the binding of this compound and its derivatives to specific biological targets, helping to prioritize compounds for synthesis and biological testing. researchgate.net
| Step | Computational Tool | Objective |
|---|---|---|
| 1. Scaffold Analysis | DFT, Molecular Electrostatic Potential (MEP) | Identify key electronic features and reactive sites of this compound. |
| 2. Virtual Library Generation | Combinatorial Chemistry Software | Create a virtual library of analogues by modifying substituents at various positions. |
| 3. Property Prediction | QSAR, ADMET Prediction Models | Predict biological activity and pharmacokinetic properties of the virtual library. |
| 4. Target Interaction | Molecular Docking, Molecular Dynamics | Simulate binding of top-ranked candidates to specific protein targets. |
Discovery of Unexplored Biological Activities and Therapeutic Targets
The coumarin nucleus is associated with a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. researchgate.netmdpi.com However, the specific biological profile of this compound is not well-established. A systematic investigation is needed to uncover its potential therapeutic applications. Future research should involve high-throughput screening of the compound against a diverse range of biological targets. Given the activities of other substituted coumarins, promising areas for investigation include its potential as an inhibitor of enzymes like monoamine oxidase (MAO), acetylcholinesterase, or various protein kinases involved in cancer signaling pathways. nih.govnih.gov
| Therapeutic Area | Potential Molecular Target | Rationale Based on Coumarin Scaffold |
|---|---|---|
| Neurodegenerative Disease | Monoamine Oxidase (MAO-A/B), Acetylcholinesterase (AChE) | Many coumarin derivatives exhibit inhibitory activity against these key enzymes in neurodegeneration. nih.gov |
| Oncology | PI3K/Akt/mTOR pathway kinases, Carbonic Anhydrases, Tubulin | The coumarin framework is present in numerous compounds with antiproliferative and apoptotic effects. nih.gov |
| Infectious Disease | Bacterial DNA gyrase, Fungal enzymes | The heterocyclic nature of coumarins is conducive to antimicrobial activity. orientjchem.org |
| Inflammatory Disorders | Cyclooxygenase (COX-1/COX-2), Lipoxygenase (LOX) | Anti-inflammatory properties are a well-documented feature of the coumarin class. mdpi.com |
Development of Smart Materials and Responsive Systems Utilizing this compound
Coumarins are known for their unique photophysical properties, making them excellent candidates for the development of smart materials. gsa.ac.uk Their fluorescence and photochemical reactivity can be harnessed for applications in sensors, probes, and stimuli-responsive systems. Future research could explore the incorporation of this compound as a functional moiety in polymers and hydrogels. nih.gov For example, it could serve as a fluorescent reporter for changes in the local environment (e.g., pH, polarity) or as a photocleavable crosslinker in light-degradable materials for controlled release applications. elsevierpure.com
Addressing Gaps in Structure-Activity and Structure-Property Relationships
A critical gap in the current knowledge is the lack of a detailed structure-activity relationship (SAR) and structure-property relationship (SPR) for this compound. researchgate.net A systematic study is required where analogues are synthesized by methodically altering the substitution pattern—for instance, changing the position of the methyl groups, replacing the methoxy (B1213986) group with other alkoxy or functional groups, and introducing new substituents on the benzene (B151609) ring. Correlating these precise structural modifications with changes in biological activity, fluorescence quantum yield, or material characteristics will provide a roadmap for designing second-generation compounds with optimized performance for specific applications. nih.gov
Interdisciplinary Approaches in Coumarin Research
Maximizing the potential of this compound will require a highly interdisciplinary approach. The synergy between synthetic chemists, computational modelers, pharmacologists, and material scientists is essential. researchgate.net For example, computational studies can guide synthetic chemists toward the most promising analogues, which can then be synthesized and evaluated in biological assays. researchgate.net Insights from these in vitro studies can, in turn, be used to refine the computational models, creating a feedback loop that accelerates the optimization process. This integrated framework will be paramount in translating fundamental discoveries into tangible therapeutic or technological applications.
Q & A
Basic: How can researchers optimize the synthesis of 3,6-Dimethyl-4-methoxycoumarin to improve yield and purity?
Methodological Answer:
Synthetic routes for coumarin derivatives often involve alkylation or formylation of hydroxycoumarins. For this compound, alkylation of precursor hydroxy groups with methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃ or NaH) is a common approach. Evidence from analogous compounds (e.g., 4-Methyl-6-ethoxycoumarin) suggests that reaction time and solvent polarity significantly impact yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is critical to isolate high-purity products. Elemental analysis and HRMS (as in ) should validate structural integrity .
Basic: What are the recommended handling and storage protocols for this compound?
Methodological Answer:
Handling should follow general coumarin safety guidelines: use local exhaust ventilation, avoid contact with strong oxidizers (e.g., HNO₃, KMnO₄), and wear nitrile gloves and lab coats . Store in airtight containers at 2–8°C, protected from light and moisture, to prevent decomposition . Stability studies on similar compounds (e.g., 6,7-Dimethoxy-4-methylcoumarin) indicate no hazardous reactivity under recommended conditions, but periodic NMR or HPLC checks are advised to monitor degradation .
Basic: Which analytical techniques are most reliable for assessing the purity of this compound?
Methodological Answer:
Combine orthogonal methods:
- HPLC/UV-Vis : Use a C18 column with methanol/water mobile phase; compare retention times to standards .
- Melting Point : Consistency with literature values (e.g., 136–139°C for analogous coumarins) indicates purity .
- Spectral Analysis : ¹H/¹³C NMR (e.g., δ 3.8–4.0 ppm for methoxy groups) and HRMS (to confirm molecular ion peaks) .
- Elemental Analysis : Match calculated vs. observed C/H/O ratios (e.g., ±0.3% deviation) .
Advanced: How do substituent positions (3,6-dimethyl vs. 4-methoxy) influence the biological or photophysical properties of this coumarin?
Methodological Answer:
Substituent effects can be systematically studied via:
- Computational Modeling : Density Functional Theory (DFT) to predict electronic transitions (e.g., methoxy groups enhance fluorescence by stabilizing excited states) .
- Comparative Bioassays : Test derivatives with varying substituents (e.g., 7-Methoxy-4-methylcoumarin in ) for activity (e.g., enzyme inhibition, fluorescence quantum yield).
- Structure-Activity Relationships (SAR) : Correlate logP (from partition coefficient studies) with membrane permeability .
Advanced: How should researchers resolve discrepancies in reported spectral data (e.g., NMR, MS) for this compound?
Methodological Answer:
- Standardization : Acquire spectra under identical conditions (solvent, temperature, instrument calibration) to literature protocols .
- Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent peaks in NMR .
- Cross-Validation : Compare with databases like NIST Chemistry WebBook ( ) or replicate published methods (e.g., HRMS parameters in ).
- Collaborative Verification : Share samples with independent labs to confirm reproducibility .
Advanced: What experimental strategies can assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Kinetic Modeling : Determine activation energy (Ea) using Arrhenius plots to predict shelf life .
Advanced: How can researchers address gaps in physicochemical data (e.g., solubility, partition coefficient) for this compound?
Methodological Answer:
- Solubility Profiling : Use the shake-flask method in solvents (e.g., DMSO, ethanol) and quantify via UV spectrophotometry .
- logP Determination : Employ octanol-water partitioning followed by HPLC analysis .
- In Silico Prediction : Tools like ACD/Labs or ChemAxon to estimate properties, validated with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
